Cas no 359849-58-4 ((1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride)

(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride is a chiral cyclopentane-derived amino acid derivative, commonly employed as a building block in organic synthesis and pharmaceutical research. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. Its rigid cyclopentane backbone and stereochemically defined (1S,2S) configuration make it valuable for designing conformationally constrained peptides or small-molecule modulators. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships due to its ability to influence molecular conformation and binding interactions. High purity and well-characterized stereochemistry ensure reproducibility in applications such as asymmetric synthesis or bioactive compound development. Suitable for use under controlled conditions in research laboratories.
(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride structure
359849-58-4 structure
Product Name:(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride
CAS No:359849-58-4
MF:C6H12ClNO2
MW:165.617980957031
MDL:MFCD09749902
CID:67837
PubChem ID:56971751
Update Time:2025-06-07

(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1S,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
    • (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID HYDROCHLORIDE
    • (1S,2S)-2-amino cyclopetanecarboxylic acid hydrochloride
    • (1S,2S)-2-AMINO-CYCLOPETANECARBOXYLIC ACID HYDROCHLORIDE SALT
    • Cyclopentanecarboxylicacid, 2-amino-, hydrochloride, (1S,2S)- (9CI)
    • (1R,2S)-Cispentacin Hydrochloride
    • Cyclopentanecarboxylic acid, 2-amino-, hydrochloride, (1S,2S)-
    • PubChem23259
    • (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
    • (1R,2R)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
    • SB23006
    • OR315137
    • (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride
    • MFCD09749902
    • (1S,2S)-2-aminocyclopentanecarboxylic acid HCl
    • SCHEMBL22090369
    • C74853
    • 359849-58-4
    • A6253
    • (1S,2S)-2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE
    • CS-0119992
    • (1S,2S)-2-aminocyclopentanecarboxylicAcidHydrochloride
    • EN300-19633726
    • (1S,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
    • DS-13346
    • AKOS025401874
    • AC-26768
    • Cyclopentanecarboxylic acid, 2-amino-, hydrochloride, (1S,2S)- (9CI)
    • (+)-transpentacin hydrochloride
    • MDL: MFCD09749902
    • Inchi: 1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
    • InChI Key: LVBDVNLIEHCCTP-FHAQVOQBSA-N
    • SMILES: Cl.OC([C@H]1CCC[C@@H]1N)=O

Computed Properties

  • Exact Mass: 165.05600
  • Monoisotopic Mass: 165.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • PSA: 63.32000
  • LogP: 1.70070

(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Pricemore >>

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(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 60 psi, rt
Reference
A stereoselective synthesis of five- and six-membered cyclic β-amino acids
Perlmutter, Patrick; Rose, Mark; Vounatsos, Filisaty, European Journal of Organic Chemistry, 2003, (4), 756-760

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  19 h, 75 °C
Reference
Self-Condensation of N-tert-Butanesulfinyl Aldimines: Application to the Rapid Asymmetric Synthesis of Biologically Important Amine-Containing Compounds
Schenkel, Laurie B.; Ellman, Jonathan A., Organic Letters, 2004, 6(20), 3621-3624

(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Preparation Products

(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:359849-58-4)(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride
Order Number:A6253
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:31
Price ($):238.0
Email:sales@amadischem.com

(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Related Literature

Additional information on (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride

Introduction to (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride (CAS No. 359849-58-4)

Compound with the CAS number 359849-58-4 and the product name (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique stereochemical configuration, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for various biological and medicinal applications.

The stereochemistry of (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride is a critical factor that influences its pharmacological properties. The (1S,2S) configuration ensures optimal interactions with biological targets, which is essential for achieving the desired therapeutic effects. This specific arrangement of atoms in the cyclopentanecarboxylic acid backbone contributes to the compound's stability and reactivity, making it a valuable building block in synthetic chemistry.

In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical use. Chiral drugs often exhibit different biological activities depending on their stereochemistry, and thus, the precise control of molecular geometry is crucial. The synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride involves sophisticated chemical methodologies that ensure high enantiomeric purity. These methods include asymmetric synthesis techniques such as chiral auxiliaries and catalysts, which are employed to achieve the desired stereochemical outcome.

The hydrochloride form of this compound enhances its pharmacokinetic properties by improving solubility in aqueous solutions. This characteristic is particularly important for oral and injectable formulations, where solubility directly impacts drug absorption and distribution within the body. The enhanced solubility also facilitates easier administration and dosing, which can lead to improved patient compliance and therapeutic efficacy.

Recent research has highlighted the potential of (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride in various therapeutic areas. One notable application is in the field of central nervous system (CNS) disorders. Studies have shown that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of the compound to cross the blood-brain barrier is a significant advantage, as many CNS drugs require this capability to exert their effects.

In addition to its neuroprotective potential, (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride has shown promise in anti-inflammatory applications. Chronic inflammation is a underlying factor in numerous diseases, including cardiovascular disorders and autoimmune conditions. The compound's ability to modulate inflammatory pathways suggests its utility as an anti-inflammatory agent. Preclinical studies have demonstrated its efficacy in reducing inflammation without significant side effects, which makes it an attractive option for further development.

The compound's structural features also make it a valuable tool in medicinal chemistry research. The cyclopentanecarboxylic acid moiety serves as a versatile scaffold for designing novel molecules with enhanced pharmacological properties. Researchers have utilized this compound as a starting point for synthesizing derivatives with improved bioavailability and target specificity. Such derivatives could potentially offer new treatments for a wide range of diseases.

The synthesis of complex chiral molecules like (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride requires advanced techniques and expertise in organic chemistry. Recent advancements in synthetic methodologies have made it possible to produce these compounds with higher yields and purity levels than ever before. These improvements have opened up new avenues for drug discovery and development, enabling researchers to explore more sophisticated molecular architectures.

The hydrochloride salt form of this compound also plays a role in enhancing its stability during storage and transportation. This stability is crucial for maintaining the integrity of pharmaceutical products throughout their shelf life. By ensuring that the compound remains stable under various conditions, manufacturers can provide healthcare professionals with reliable medications that deliver consistent therapeutic effects.

In conclusion, (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride (CAS No. 359849-58-4) is a remarkable compound with significant potential in pharmaceutical applications. Its unique stereochemical configuration, enhanced solubility due to the hydrochloride form, and diverse biological activities make it a promising candidate for treating various diseases. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern drug development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:359849-58-4)(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride
A6253
Purity:99%
Quantity:1g
Price ($):238.0
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